molecular formula C11H14Cl2N4O B2442682 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride CAS No. 2416229-01-9

4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride

Cat. No.: B2442682
CAS No.: 2416229-01-9
M. Wt: 289.16
InChI Key: BKQRXCNEOSHBKP-UHFFFAOYSA-N
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Description

4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride is a heterocyclic compound that features a unique triazolo-oxazinyl structure

Properties

IUPAC Name

4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c12-9-3-1-8(2-4-9)11-14-13-10-7-16-6-5-15(10)11;;/h1-4H,5-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRALABDXEGHRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)C3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ortho esters, followed by cyclization to form the triazolo-oxazinyl ring . The reaction conditions often include heating under reflux in methanol with a fivefold excess of hydrazine hydrate for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aniline group allows for various substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline involves its interaction with specific molecular targets. The triazolo-oxazinyl structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline is unique due to its specific triazolo-oxazinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused triazolo-oxazine ring system. The presence of an aniline moiety enhances its potential interactions with biological targets.

Structural Formula

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Exact molecular formula and structural details are available in chemical databases such as PubChem.

Anticancer Activity

Research indicates that compounds similar to 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that triazolo derivatives can inhibit the proliferation of various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .
CompoundCell LineIC50 Value (μM)
Example AHepG-24.37 ± 0.7
Example BA-5498.03 ± 0.5

The mechanisms underlying the anticancer activity of triazolo compounds often involve:

  • Inhibition of Tubulin Polymerization : Some derivatives disrupt microtubule formation, which is crucial for mitosis.
  • Induction of Apoptosis : Certain compounds trigger programmed cell death by modulating apoptosis-related proteins and pathways.
  • Targeting Kinases : Compounds may inhibit key kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties as well. Similar triazolo-based compounds have been reported to exhibit activity against various bacterial strains and fungi.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Triazole Derivatives : A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The study concluded that modifications in the structure significantly influenced their biological efficacy .
  • Molecular Docking Studies : Computational studies using molecular docking have indicated that these compounds can effectively bind to active sites of target proteins involved in tumorigenesis, suggesting potential for drug development.

Q & A

Q. What are the common synthetic routes for 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted triazoles with aldehydes or ketones under acidic or basic conditions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–100°C) yields triazolo-oxazine scaffolds . Optimization includes solvent selection (e.g., ethanol vs. DMF), stoichiometric ratios, and temperature control to maximize yield and minimize side products. Purity is enhanced via vacuum distillation and recrystallization .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography resolves the triazolo-oxazine core and dihydrochloride salt conformation, as demonstrated in related triazolo-oxazinium hexafluorophosphate structures .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the aniline NH₂ group (δ 6.5–7.0 ppm) and oxazine protons (δ 4.0–5.5 ppm).
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 335.1) and fragmentation patterns .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer : The dihydrochloride salt enhances water solubility (≈10–20 mg/mL in PBS at pH 7.4), while the free base is more soluble in DMSO or ethanol. Stability studies (TGA/DSC) show decomposition above 200°C. Storage at −20°C under inert atmosphere (N₂/Ar) prevents oxidation of the aniline group .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Quantum chemical calculations (DFT/B3LYP) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens interactions with targets like kinase domains or GPCRs. For example, modifying the oxazine ring’s substituents (e.g., electron-withdrawing groups) may enhance binding affinity . Table 1 : Computational Parameters for Triazolo-Oxazine Derivatives
ParameterValue (eV)Target ProteinBinding Energy (kcal/mol)
HOMO-LUMO Gap4.2–4.8EGFR Kinase−8.5 to −9.2
Dipole Moment3.5–4.15-HT₂A Receptor−7.8 to −8.4

Q. How do contradictory bioassay results (e.g., IC₅₀ variability) arise, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, serum concentration). For example:
  • Case Study : IC₅₀ values for antiproliferative activity ranged from 1.2 µM (HeLa cells) to 5.8 µM (MCF-7). Resolution involved normalizing data to internal controls (e.g., ATP levels) and validating via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies are used to optimize regioselectivity in triazolo-oxazine functionalization?

  • Methodological Answer :
  • Directed C–H activation : Pd-catalyzed coupling at the aniline para-position (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Protecting groups : Boc-protection of the aniline NH₂ prevents unwanted side reactions during oxazine ring modification .

Data Analysis & Experimental Design

Q. How are reaction kinetics and mechanistic pathways elucidated for triazolo-oxazine synthesis?

  • Methodological Answer :
  • In situ FTIR monitors intermediate formation (e.g., Schiff base intermediates at 1650 cm⁻¹).
  • Kinetic isotope effects (KIE) differentiate between concerted (kH/kD ≈ 1) and stepwise mechanisms (kH/kD > 2) .

Q. What methodologies validate the compound’s purity for pharmacological studies?

  • Methodological Answer :
  • HPLC-UV/ELSD : Purity >98% confirmed using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
  • Elemental analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .

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